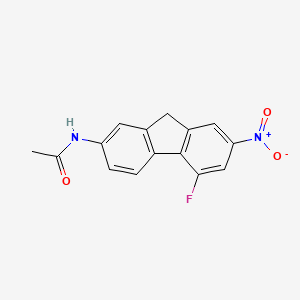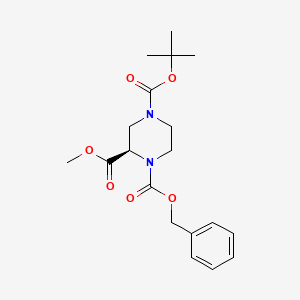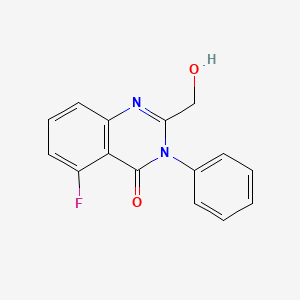
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a fluorine atom and a hydroxymethyl group to the quinazolinone structure enhances its chemical reactivity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization with benzaldehyde to form 2-phenylquinazolin-4(3H)-one.
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Fluoro-2-(carboxymethyl)-3-phenylquinazolin-4(3H)-one.
Reduction: 5-Fluoro-2-(hydroxymethyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine:
Anti-Cancer: Due to its structural similarity to other anti-cancer quinazolinones, it is being investigated for its potential to inhibit cancer cell growth.
Anti-Inflammatory: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-hydroxymethylphenylboronic acid
- 5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the quinazolinone core in 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one distinguishes it from other similar compounds. This core structure is crucial for its biological activity and potential therapeutic applications.
- Chemical Properties: The addition of the fluorine atom and hydroxymethyl group enhances its reactivity compared to other quinazolinones.
Propriétés
Formule moléculaire |
C15H11FN2O2 |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
5-fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-8,19H,9H2 |
Clé InChI |
BKVJJWWCXMLICU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


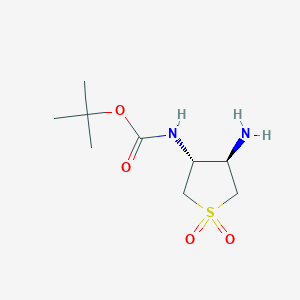
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
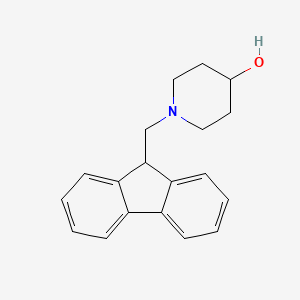
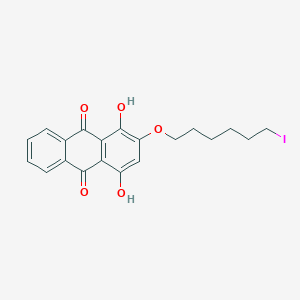
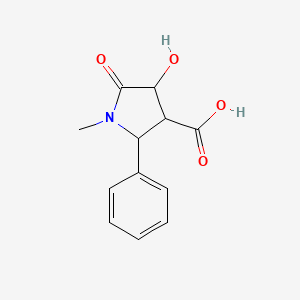
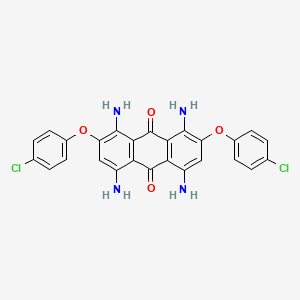
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

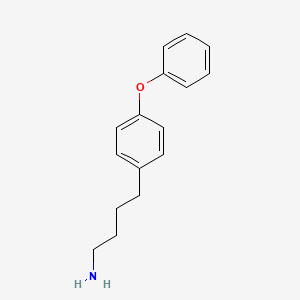
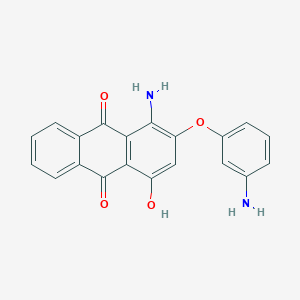
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
